Glycyl-L-prolyl-L-isoleucyl-L-proline
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Overview
Description
Glycyl-L-prolyl-L-isoleucyl-L-proline is a tetrapeptide composed of the amino acids glycine, proline, isoleucine, and proline. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, utilizing automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or carboxyl termini of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the peptide and the conditions used. For example, oxidation may lead to the formation of disulfide bonds if cysteine residues are present.
Scientific Research Applications
Glycyl-L-prolyl-L-isoleucyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and influence enzymatic activities such as acetylcholinesterase and secretases . These interactions can lead to neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another tripeptide with potential neuroprotective properties.
Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: Studied for its substrate specificity for collagenase.
Uniqueness
Glycyl-L-prolyl-L-isoleucyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate oxidative stress and enzymatic activities sets it apart from other similar peptides.
Properties
CAS No. |
192520-55-1 |
---|---|
Molecular Formula |
C18H30N4O5 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-1-[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H30N4O5/c1-3-11(2)15(17(25)22-9-5-7-13(22)18(26)27)20-16(24)12-6-4-8-21(12)14(23)10-19/h11-13,15H,3-10,19H2,1-2H3,(H,20,24)(H,26,27)/t11-,12-,13-,15-/m0/s1 |
InChI Key |
ZLURPINKZRVIQG-ABHRYQDASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CN |
Origin of Product |
United States |
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